Lipophilicity Differentiation vs. Linear Analogs
The compound's computed Log P of 4.26 differentiates it from simpler biphenyl-4-carbonyl amino acid analogs, such as 2-[(biphenyl-4-carbonyl)-amino]-propionic acid (predicted Log P ~2.7), indicating markedly higher lipophilicity. This property alone can critically influence solubility, permeability, and non-specific binding profiles, making direct substitution unreliable without empirical validation.
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | Consensus Log P: 4.26 |
| Comparator Or Baseline | 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid (predicted Log P: ~2.7) |
| Quantified Difference | Approximately 1.5 log units higher |
| Conditions | Computational prediction |
Why This Matters
A difference of 1.5 log units in lipophilicity can translate to a 30-fold difference in partition coefficient, significantly affecting in vitro assay behavior and requiring distinct formulation strategies.
